5-(trifluoromethyl)-1H-indole-7-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-indole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)6-3-5-1-2-14-8(5)7(4-6)9(15)16/h1-4,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAOZPVNHLARQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244051 | |
| Record name | 5-(Trifluoromethyl)-1H-indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875306-19-7 | |
| Record name | 5-(Trifluoromethyl)-1H-indole-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875306-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1H-indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties
The fundamental properties of 5-(trifluoromethyl)-1H-indole-7-carboxylic acid are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 875306-19-7 |
| Molecular Formula | C10H6F3NO2 |
| Molecular Weight | 229.16 g/mol |
| Appearance | White to off-white powder |
| Solubility | Slightly soluble in water |
Synthesis and Manufacturing
The synthesis of 5-(trifluoromethyl)-1H-indole-7-carboxylic acid typically involves multi-step chemical processes. A common laboratory-scale approach often utilizes Fischer indole (B1671886) synthesis or related methods, starting from appropriately substituted phenylhydrazines and keto-acids. The strategic introduction of the trifluoromethyl group at the 5-position of the indole ring is a key challenge in the synthesis.
Industrial-scale manufacturing would necessitate optimization of reaction conditions to ensure high yields, purity, and cost-effectiveness. This may involve the development of novel catalytic systems or flow chemistry processes to improve efficiency and safety.
Chemical Reactivity and Derivatization
The chemical reactivity of 5-(trifluoromethyl)-1H-indole-7-carboxylic acid is primarily dictated by the indole (B1671886) nucleus, the carboxylic acid group, and the trifluoromethyl substituent.
Indole Nucleus : The indole ring is susceptible to electrophilic substitution, typically at the C3 position. The N-H proton of the indole can be deprotonated under basic conditions, allowing for N-alkylation or N-acylation reactions. acs.org
Carboxylic Acid Group : The carboxylic acid functionality can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. This group is a key point for derivatization to modulate solubility and biological activity. wiley-vch.de
Trifluoromethyl Group : The CF3 group is generally chemically inert but strongly influences the reactivity of the aromatic ring through its electron-withdrawing nature.
Common derivatization strategies involve modification of the carboxylic acid to form esters or amides, which can alter the compound's pharmacokinetic properties. Additionally, functionalization of the indole nitrogen can be employed to explore structure-activity relationships. For instance, the synthesis of N-(substituted-benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamides has been explored in the development of potential therapeutic agents. acs.orgnih.gov
Molecular Mechanism of Action Elucidation for 5 Trifluoromethyl 1h Indole 7 Carboxylic Acid
Identification of Primary Molecular Targets Through Affinity Purification and Mass Spectrometry
No publicly available research could be identified that has utilized affinity purification coupled with mass spectrometry to determine the primary molecular targets of 5-(trifluoromethyl)-1H-indole-7-carboxylic acid. This technique, which involves using the compound as a "bait" to capture its binding partners from a complex biological sample, has not been reported for this specific molecule. Consequently, there is no data available from this method to populate a table of potential protein interactors.
Detailed Analysis of Ligand-Receptor Binding Modes via Co-crystallography and Cryo-EM
The scientific literature lacks any studies reporting the use of co-crystallography or cryogenic electron microscopy (Cryo-EM) to visualize the binding interaction between this compound and any potential protein target. These structural biology techniques are crucial for understanding the precise orientation and intermolecular forces at the binding site, but no such structural data has been published for this compound.
Conformational Dynamics and Allosteric Modulation Studies of Target Proteins
In the absence of identified primary targets, there are no studies on the conformational dynamics or potential allosteric modulatory effects of this compound on any target proteins. Techniques such as hydrogen-deuterium exchange mass spectrometry, which can probe changes in protein shape upon ligand binding, have not been applied to this compound in any published research.
Characterization of Downstream Signaling Cascades and Pathway Crosstalk
No research has been published detailing the downstream signaling cascades affected by this compound. Methods like phosphoproteomics or transcriptomics, which can reveal changes in cellular signaling pathways upon treatment with a compound, have not been reported in the context of this specific indole (B1671886) derivative. Therefore, information on its impact on cellular signaling remains unknown.
Genetic Perturbation Studies to Confirm Target Engagement and Functional Consequences
Genetic perturbation studies, such as those employing CRISPR-Cas9 or siRNA-mediated knockdown to validate the functional consequences of a compound's interaction with its target, have not been reported for this compound. These methods are essential for confirming that the observed biological effects of a compound are indeed mediated through a specific protein, but no such validation studies are available in the literature.
Single-Cell Resolution Studies of Cellular Responses to this compound
There is no available data from single-cell resolution studies, such as single-cell RNA sequencing or high-content imaging, to characterize the heterogeneous cellular responses to this compound. These advanced techniques provide granular insights into how individual cells within a population respond to a chemical entity, but they have not been applied in any published research involving this compound.
Computational Chemistry and Molecular Modeling Approaches for 5 Trifluoromethyl 1h Indole 7 Carboxylic Acid
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. For 5-(trifluoromethyl)-1H-indole-7-carboxylic acid, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be employed to determine its optimized molecular geometry and electronic structure. nih.gov
These calculations yield critical information about the molecule's electronic properties. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group at the 5-position significantly influences the electron distribution across the indole (B1671886) ring system. This effect, combined with the carboxylic acid group at the 7-position, modulates the molecule's reactivity. Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the carboxylic oxygen atoms, indicating sites for electrophilic attack or hydrogen bonding, and positive potential (blue) near the indole N-H and carboxylic O-H protons.
Table 1: Predicted Electronic Properties from Quantum Mechanical Calculations Note: These values are hypothetical and serve as an illustration of typical DFT outputs for a molecule of this class, based on studies of similar compounds.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability; related to ionization potential. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Correlates with chemical reactivity and stability. A larger gap suggests higher stability. |
| Dipole Moment | ~4.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Molecular Docking and Virtual Screening for Target Identification and Lead Prioritization
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianpubs.org In the context of drug discovery, this involves docking a ligand like this compound into the binding site of a biological target, typically a protein. This method is crucial for identifying potential protein targets and prioritizing compounds for further testing.
For instance, a study on the isomeric compound 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA) used molecular docking to investigate its potential as an inhibitor of human placental aromatase, a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. nih.gov The docking simulation revealed that TICA could form stable hydrogen bonds and hydrophobic interactions within the enzyme's binding cavity. A similar approach for this compound would involve docking it against a library of known protein targets to identify those with the highest binding affinity and best conformational fit. The binding energy, typically expressed in kcal/mol, and the specific interactions (e.g., hydrogen bonds, pi-pi stacking) are analyzed to rank potential targets.
Virtual screening expands on this by computationally screening large libraries of compounds against a specific target. Conversely, the this compound scaffold can be used as a query to screen against a database of protein structures to identify potential targets, a process known as reverse docking. This helps in identifying new therapeutic applications for the compound. researchgate.netnih.gov
Molecular Dynamics Simulations to Explore Ligand-Protein Binding Kinetics and Stability
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations are crucial for assessing the stability of the docked pose and understanding the kinetics of the binding process. mdpi.com
Following a promising docking result, an MD simulation would be set up for the this compound-protein complex. The system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom over a set period, often on the nanosecond to microsecond scale.
Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests the ligand remains securely bound. mdpi.com
Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.
Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time, confirming the persistence of key interactions identified in docking.
For example, a 100-nanosecond MD simulation of the TICA-aromatase complex confirmed the dynamic stability of the ligand within the binding pocket, reinforcing the docking results. nih.gov A similar simulation for this compound would provide crucial evidence for its binding stability with a putative target.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To develop a QSAR model for analogs of this compound, a dataset of structurally similar indole derivatives with known biological activity (e.g., IC50 values) against a specific target is required.
The process involves:
Data Collection: Assembling a series of indole derivatives with measured biological activity.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, physicochemical, and quantum chemical parameters.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is created that correlates the descriptors with the biological activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. researchgate.net
Once a validated QSAR model is established, it can be used to predict the biological activity of new, unsynthesized derivatives of this compound. This allows for the in silico design of more potent compounds by modifying the scaffold with substituents predicted to enhance activity. nih.govnih.gov
Table 2: Common Descriptors Used in QSAR Studies of Indole Derivatives
| Descriptor Type | Example Descriptors | Information Encoded |
|---|---|---|
| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity and steric properties. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular size, shape, and branching. |
| 3D-QSAR (CoMFA/CoMSIA) | Steric and Electrostatic Fields | 3D spatial arrangement of molecular fields. nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.gov
If a set of active molecules with a common target is known, a pharmacophore model can be generated based on their shared features. This model can then be used as a 3D query to screen large compound databases to find novel scaffolds that match the pharmacophore and are therefore likely to be active. researchgate.net For this compound, key pharmacophoric features would likely include the indole nitrogen as a hydrogen bond donor, the carboxylic acid as a hydrogen bond donor and acceptor, the indole ring as a hydrophobic and aromatic feature, and the trifluoromethyl group as a strong hydrophobic and electron-withdrawing feature.
This approach is particularly useful when the 3D structure of the biological target is unknown, as it relies solely on the structures of known active ligands.
De Novo Molecular Design Leveraging the this compound Scaffold
De novo design involves the computational creation of novel molecules from scratch, often tailored to fit the binding site of a target protein. The this compound structure can serve as a starting point or a core scaffold for such design efforts. mdpi.comrsc.org
Computational programs can use two main strategies:
Growing: A starting fragment (e.g., the indole core) is placed in the active site, and the software algorithmically adds functional groups or fragments piece by piece to "grow" a molecule that fills the pocket and makes favorable interactions.
Linking: Two or more fragments that bind to different sub-pockets of the active site are identified and then connected with a suitable linker to create a single, high-affinity molecule.
By using the this compound scaffold, these algorithms can explore novel chemical space, generating suggestions for new derivatives with optimized binding affinity and other desirable properties. This strategy can lead to the discovery of compounds with unique structures and improved potency that might not be conceived through traditional medicinal chemistry approaches. acs.org
Preclinical Adme Absorption, Distribution, Metabolism, Excretion Investigations for 5 Trifluoromethyl 1h Indole 7 Carboxylic Acid
In Vitro Membrane Permeability Studies (e.g., Caco-2, PAMPA)
To assess the potential for oral absorption, the membrane permeability of 5-(trifluoromethyl)-1H-indole-7-carboxylic acid would be evaluated using in vitro models such as the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) is determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high A-B Papp value suggests good passive diffusion, while a B-A to A-B efflux ratio greater than two indicates the involvement of active efflux transporters.
The PAMPA model provides a high-throughput assessment of passive permeability across an artificial lipid membrane. This assay is useful for ranking compounds based on their lipophilicity and ability to cross biological membranes via passive diffusion.
Table 1: Illustrative In Vitro Permeability Data for a Hypothetical Indole (B1671886) Carboxylic Acid Derivative
| Assay | Parameter | Value | Interpretation |
| Caco-2 | Papp (A-B) (10⁻⁶ cm/s) | 5.0 | Moderate Permeability |
| Caco-2 | Papp (B-A) (10⁻⁶ cm/s) | 6.5 | Low Efflux |
| Caco-2 | Efflux Ratio (B-A/A-B) | 1.3 | Not a significant substrate of efflux transporters |
| PAMPA | Pe (10⁻⁶ cm/s) | 7.2 | Moderate Passive Permeability |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results for this compound may differ.
Plasma Protein Binding Characteristics and Implications for Distribution
The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.
Table 2: Representative Plasma Protein Binding Data Across Species for a Hypothetical Carboxylic Acid Compound
| Species | Unbound Fraction (%) |
| Mouse | 2.5 |
| Rat | 3.1 |
| Dog | 4.5 |
| Human | 2.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results for this compound may differ.
Metabolic Stability and Metabolite Identification in Relevant Preclinical Biological Matrices
The metabolic stability of this compound is a key determinant of its half-life and oral bioavailability. In vitro studies using liver microsomes and hepatocytes from preclinical species and humans are conducted to assess the rate of metabolism and identify the major metabolic pathways.
Incubation of the compound with liver microsomes , which contain phase I cytochrome P450 (CYP) enzymes, provides an initial assessment of oxidative metabolism. Hepatocytes , containing both phase I and phase II enzymes, offer a more complete picture of metabolic clearance. The rate of disappearance of the parent compound is measured over time to determine its intrinsic clearance.
Metabolite identification studies are performed using techniques like liquid chromatography-mass spectrometry (LC-MS) to elucidate the structures of the metabolites formed. For an indole carboxylic acid derivative, potential metabolic pathways could include hydroxylation of the indole ring, oxidation of the trifluoromethyl group, and conjugation (e.g., glucuronidation) of the carboxylic acid moiety or hydroxylated metabolites.
Table 3: Illustrative Metabolic Stability Data in Liver Microsomes for a Hypothetical Indole Derivative
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mouse | 45 | 15.4 |
| Rat | 62 | 11.2 |
| Dog | 85 | 8.1 |
| Human | 78 | 8.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results for this compound may differ.
Cytochrome P450 Inhibition and Induction Potential in Preclinical In Vitro Systems
The potential for this compound to cause drug-drug interactions is assessed by evaluating its ability to inhibit or induce major cytochrome P450 enzymes.
CYP inhibition studies are conducted using human liver microsomes and a panel of specific CYP enzyme substrates. The concentration of the test compound that causes 50% inhibition (IC50) of each enzyme's activity is determined.
CYP induction studies are typically performed using cultured human hepatocytes. The ability of the compound to increase the expression of CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) is evaluated by measuring mRNA levels and/or enzyme activity.
Significant inhibition or induction of CYP enzymes could lead to altered plasma levels of co-administered drugs, potentially resulting in adverse effects or loss of efficacy.
Transporter Interaction Profiling (e.g., uptake and efflux transporters)
The interaction of this compound with key drug transporters can influence its absorption, distribution, and excretion. In vitro assays are used to determine if the compound is a substrate or inhibitor of important uptake transporters (e.g., OATPs, OCTs) and efflux transporters (e.g., P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP)).
Given that the compound contains a carboxylic acid group, it is plausible that it may not be a significant substrate for P-gp, as some studies have shown that carboxylic acid-containing compounds can evade P-gp efflux. nih.gov However, experimental verification is necessary.
Tissue Distribution Studies in Preclinical Animal Models for Pharmacokinetic Assessment (excluding human data)
To understand how this compound distributes throughout the body, tissue distribution studies are conducted in preclinical species, typically rats. Following administration of the compound, concentrations are measured in various tissues (e.g., liver, kidney, lung, brain, muscle) at different time points.
These studies provide information on the extent of tissue penetration and whether the compound accumulates in specific organs. For instance, a study on indole-3-carbinol (B1674136) in mice showed rapid and extensive distribution into all sampled tissues, with the highest concentrations observed in the liver. aacrjournals.org Similar patterns could be anticipated for other indole derivatives.
Excretion Pathways and Mass Balance Studies in Preclinical Species
Mass balance studies are conducted in preclinical species to determine the routes and rates of excretion of the drug and its metabolites. A radiolabeled version of this compound is administered to animals (e.g., rats), and the total radioactivity is measured in urine, feces, and bile (if bile-duct cannulated animals are used) over a period of time.
Advanced Analytical Methodologies and Characterization Techniques for 5 Trifluoromethyl 1h Indole 7 Carboxylic Acid in Research Contexts
High-Resolution Chromatographic Techniques for Purity Assessment and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 5-(trifluoromethyl)-1H-indole-7-carboxylic acid and identifying any related impurities. ekb.eg The presence of unwanted chemicals, even in trace amounts, can significantly impact the outcomes of scientific studies. nih.gov Regulatory bodies and pharmacopoeias are increasingly focused on defining the allowable levels of impurities in active pharmaceutical ingredients. nih.gov
Impurity profiling involves the identification and quantification of each impurity present in the compound. nih.gov For this compound, this would include starting materials, by-products from the synthesis, and any degradation products. Reversed-phase HPLC (RP-HPLC) is the most common method employed for this purpose. A typical system would utilize a C18 stationary phase, which is effective for separating moderately polar compounds like indole (B1671886) carboxylic acids.
The mobile phase composition is critical for achieving optimal separation. A gradient elution method, typically involving a mixture of an aqueous solvent (like water with 0.1% formic acid or phosphoric acid to control pH and improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol), is generally used. turkjps.orgekb.eg Detection is most commonly performed using a UV detector, as the indole ring system possesses a strong chromophore. turkjps.org The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Table 1: Example HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) ekb.eg |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C turkjps.org |
| Detection | UV at 260 nm turkjps.org |
| Injection Volume | 10 µL |
Comprehensive Spectroscopic Characterization (e.g., High-Resolution NMR, FT-IR, UV-Vis, High-Resolution Mass Spectrometry) for Structural Elucidation of Research Samples
A combination of spectroscopic techniques is required to unequivocally confirm the molecular structure of this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is paramount for detailed structural elucidation.
¹H NMR : The proton NMR spectrum would provide information on the number and environment of all hydrogen atoms. Expected signals include a broad singlet for the carboxylic acid proton (typically >10 ppm), a signal for the N-H proton of the indole ring, and distinct signals for the aromatic protons on the indole core. acs.orgchemicalbook.com
¹³C NMR : The carbon NMR spectrum would show distinct resonances for each carbon atom, including the carboxyl carbon, the carbons of the indole ring, and the carbon of the trifluoromethyl group (typically a quartet due to C-F coupling). acs.org
¹⁹F NMR : This is a crucial technique for fluorinated compounds. A single resonance would be expected for the -CF₃ group, and its chemical shift would be characteristic of a trifluoromethyl group attached to an aromatic ring. rsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR provides information about the functional groups present in the molecule. nih.gov The spectrum of this compound would be expected to show characteristic absorption bands. A broad band around 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid dimer. mdpi.com The N-H stretch of the indole ring typically appears around 3400 cm⁻¹. researchgate.net A strong C=O stretching vibration from the carboxyl group would be observed around 1680-1710 cm⁻¹. mdpi.comresearchgate.net Bands corresponding to aromatic C=C stretching would be seen in the 1450-1600 cm⁻¹ region, and strong bands for C-F stretching of the CF₃ group would be present, typically in the 1100-1350 cm⁻¹ region. researchgate.net
UV-Vis Spectroscopy : The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, reveals the electronic transitions within the molecule. Indole and its derivatives exhibit characteristic absorption bands due to π→π* transitions within the aromatic system. srce.hrnist.gov For indole-2-carboxylic acid, bands are observed around 218 nm and 292 nm. srce.hr The substitution pattern on this compound would influence the exact position (λmax) and intensity of these absorption maxima. mdpi.com
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. acs.org Electrospray ionization (ESI) is a common technique used for indole carboxylic acids. acs.org In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed, while in positive ion mode (ESI+), the protonated molecule [M+H]⁺ could be detected. researchgate.net The measured mass-to-charge (m/z) ratio can be used to confirm the molecular formula, C₁₀H₆F₃NO₂.
Table 2: Summary of Expected Spectroscopic Data
| Technique | Expected Observation |
|---|---|
| ¹H NMR | Signals for aromatic, N-H, and COOH protons. |
| ¹³C NMR | Resonances for all 10 carbons, including a quartet for the CF₃ carbon. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| FT-IR (cm⁻¹) | ~3400 (N-H), ~2500-3300 (O-H), ~1700 (C=O), ~1100-1350 (C-F). mdpi.comresearchgate.net |
| UV-Vis (λmax) | ~220-300 nm, characteristic of the indole chromophore. srce.hr |
| HRMS (ESI-) | [M-H]⁻ corresponding to the exact mass of C₁₀H₅F₃NO₂⁻. |
X-ray Crystallography and Solid-State Characterization of this compound Polymorphs and Co-crystals
X-ray crystallography provides definitive, three-dimensional structural information at the atomic level, including the absolute configuration of molecules. nih.gov For this compound, single-crystal X-ray diffraction would confirm the connectivity of atoms and reveal detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Indole carboxylic acids frequently form hydrogen-bonded dimers in the solid state, where two molecules are linked via O-H···O interactions between their carboxylic acid groups. mdpi.comnih.gov Additionally, N-H···O hydrogen bonds involving the indole nitrogen and a carbonyl oxygen can link these dimers into sheets or more complex three-dimensional networks. mdpi.comnih.gov The presence of the trifluoromethyl group could also lead to other intermolecular interactions. mdpi.com
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration. Different polymorphs can have different physical properties. Techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to screen for and characterize different polymorphic forms. semanticscholar.org
Development of Robust Bioanalytical Methods for Quantification in Preclinical Biological Samples (e.g., LC-MS/MS)
To evaluate the compound in preclinical studies, a sensitive and selective bioanalytical method is required to measure its concentration in biological matrices such as plasma, serum, or tissue homogenates. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of quantitative analysis due to its high sensitivity and specificity. researchgate.netresearchgate.net
Method development involves several key steps:
Sample Preparation : This step is crucial to remove proteins and other interfering components from the biological sample. Common techniques include protein precipitation with a solvent like acetonitrile, liquid-liquid extraction, or solid-phase extraction. nih.gov
Chromatographic Separation : A rapid chromatographic method, often using a C18 column and a fast gradient, is developed to separate the analyte from matrix components. nih.gov
Mass Spectrometric Detection : The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the [M-H]⁻ ion) is selected and fragmented, and a specific product ion is monitored for quantification. nih.gov This precursor > product ion transition is highly specific to the analyte, minimizing interference. An internal standard, a structurally similar molecule, is used to ensure accuracy and precision. nih.gov
The method must be validated according to regulatory guidelines to ensure it is accurate, precise, reproducible, and stable over the range of expected concentrations. researchgate.net
Table 3: Hypothetical LC-MS/MS Parameters for Quantification
| Parameter | Description |
|---|---|
| Sample Preparation | Protein precipitation with acetonitrile. nih.gov |
| LC Column | C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Methanol. nih.gov |
| Ionization Mode | ESI Negative (ESI-) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition | e.g., m/z 228.0 > [specific fragment ion] |
| Internal Standard | A stable isotope-labeled version or a close structural analog. |
Applications of 5 Trifluoromethyl 1h Indole 7 Carboxylic Acid in Chemical Biology and As a Research Probe
Development of Fluorescent or Radiotracer Probes Based on the 5-(trifluoromethyl)-1H-indole-7-carboxylic Acid Scaffold
The indole (B1671886) nucleus itself can exhibit intrinsic fluorescence, making it an attractive core for the design of fluorescent probes. The properties of this compound make it a suitable starting point for creating such probes. The carboxylic acid at the 7-position serves as a convenient point of attachment for linkers and other molecular components without significantly altering the core indole structure that might be responsible for target recognition.
For the development of fluorescent probes, the carboxylic acid can be readily coupled to a variety of reporter fluorophores, such as cyanine (B1664457) or BODIPY dyes, through standard amide bond formation. This modular synthesis allows for the creation of a diverse range of probes with different photophysical properties. The trifluoromethyl group at the 5-position can enhance the photostability and quantum yield of the resulting probe and can also be used to modulate the electronic properties of the indole ring system, potentially leading to environmentally sensitive fluorophores whose emission changes upon binding to a biological target.
In the context of radiotracers for positron emission tomography (PET), the indole scaffold has been explored for developing agents that target receptors in the central nervous system. The synthesis of radiolabeled compounds often requires amenable functional groups for the introduction of radioisotopes like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). The carboxylic acid group of this compound provides a versatile handle for the multi-step synthesis of precursors required for radiolabeling. While direct radiolabeling of the existing trifluoromethyl group is not a standard procedure, the indole ring can be modified at other positions to incorporate a radiolabel.
Table 1: Suitability of this compound for Probe Development
| Feature | Relevance for Fluorescent Probes | Relevance for Radiotracers |
|---|---|---|
| Indole Core | Intrinsic fluorescence, rigid scaffold for binding. | Established scaffold for CNS receptor targeting. |
| Carboxylic Acid | Conjugation handle for fluorophores and linkers. | Site for attachment of prosthetic groups for radiolabeling. |
| Trifluoromethyl Group | Can enhance photostability and quantum yield; potential for ¹⁹F NMR studies. | Can improve metabolic stability and blood-brain barrier permeability. |
Utilization in Affinity-Based Proteomics for Target Deconvolution
Affinity-based proteomics is a powerful technique to identify the protein targets of a small molecule. This often involves creating a chemical probe by modifying the small molecule with a reporter tag (like biotin) and a photoreactive cross-linking group. The this compound scaffold is well-suited for the construction of such probes.
The carboxylic acid is an ideal functional group for derivatization. It can be converted into an amide to attach a linker connected to a biotin (B1667282) tag for affinity purification and a diazirine or benzophenone (B1666685) group for photo-crosslinking. The trifluoromethyl group can increase the binding affinity and specificity of the probe for its target protein due to its unique electronic and steric properties. nih.gov Furthermore, the metabolic stability conferred by the trifluoromethyl group is advantageous in complex biological systems. nih.gov
A general strategy for creating an affinity-based probe from this scaffold would involve:
Activation of the carboxylic acid.
Coupling with a linker containing an alkyne or azide (B81097) group for click chemistry.
Attachment of a photoreactive group to another position on the indole ring.
"Clicking" on a biotin tag for subsequent protein enrichment and identification by mass spectrometry.
Application as a Chemical Tool for Perturbing and Investigating Specific Biological Pathways
Indole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. The this compound scaffold can serve as a starting point for the synthesis of more complex molecules designed to modulate the activity of specific proteins and thus perturb biological pathways. The carboxylic acid can be used to generate a library of amides, esters, or other derivatives to explore the structure-activity relationship (SAR) for a particular biological target.
For example, if a related indole-containing molecule is found to inhibit a particular kinase, derivatives of this compound could be synthesized to explore if the trifluoromethyl group enhances potency or selectivity. The carboxylic acid provides the synthetic handle to build out the rest of the pharmacophore required for kinase inhibition.
Integration into Fragment-Based Drug Discovery (FBDD) Campaigns
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds for drug development. It involves screening libraries of small molecules ("fragments") to identify those that bind weakly to a biological target. This compound fits the profile of an ideal fragment due to its relatively low molecular weight and structural simplicity.
The presence of a trifluoromethyl group is particularly advantageous for FBDD campaigns that use ¹⁹F NMR spectroscopy for screening. nih.gov This technique is highly sensitive and suffers from a lack of background signals in biological samples, making it an excellent method for detecting fragment binding. nih.gov A library of fluorinated fragments, including this compound, can be screened rapidly against a protein target to identify binders.
Table 2: Properties of this compound as a Fragment
| Property | Value/Feature | Relevance in FBDD |
|---|---|---|
| Molecular Weight | 229.16 g/mol | Within the typical range for fragments (<300 Da). nih.gov |
| Structure | Indole core with two substituents. | Provides a rigid scaffold with vectors for chemical elaboration. |
| Functional Groups | Carboxylic acid, N-H, CF₃. | Offers opportunities for hydrogen bonding and other interactions. |
| Fluorine Content | Trifluoromethyl group. | Enables the use of ¹⁹F NMR for screening and can enhance binding affinity. nih.gov |
Once a hit is identified, the carboxylic acid provides a clear vector for growing the fragment into a more potent lead compound by linking it to other fragments or by building out into unoccupied regions of the binding pocket.
Contribution to Fundamental Understanding of Indole-Mediated Biological Recognition
The indole side chain of tryptophan is frequently involved in crucial biological recognition events, such as protein-protein interactions and ligand-receptor binding. The trifluoromethyl group in this compound can be used as a chemical tool to probe the nature of these interactions.
Furthermore, the trifluoromethyl group can serve as a sensitive reporter for changes in the local environment through ¹⁹F NMR. If a derivative of this compound binds to a protein, the chemical shift of the ¹⁹F signal can provide information about the nature of the binding pocket (e.g., its hydrophobicity). This makes the this compound scaffold a valuable platform for fundamental studies of molecular recognition.
Emerging Research Directions and Future Prospects for 5 Trifluoromethyl 1h Indole 7 Carboxylic Acid Investigations
Exploration of Novel Biological Targets and Therapeutic Concepts Based on Preclinical Discoveries
While specific preclinical data for 5-(trifluoromethyl)-1H-indole-7-carboxylic acid is not extensively documented in publicly available literature, the broader class of indole (B1671886) carboxylic acids has been the subject of numerous investigations, revealing a wide array of potential therapeutic applications. These discoveries provide a rational basis for exploring the biological targets of this compound.
Derivatives of indole-2-carboxylic acid and indole-3-carboxylic acid have demonstrated activity against a diverse set of targets. For instance, certain indole-3-carboxylic acid derivatives have been identified as antagonists of the angiotensin II receptor 1 (AT1), suggesting potential applications in treating hypertension. nih.gov In the field of oncology, indole-2-carboxylic acid analogues have been developed as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a crucial role in tumor immune escape. sci-hub.se Other research has pointed to novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein as a potential treatment for liver cancer. nih.gov
Furthermore, the indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of HIV-1 integrase strand transfer inhibitors (INSTIs), which are critical components of antiretroviral therapy. rsc.orgrsc.orgnih.gov In the realm of neurodegenerative diseases, indole derivatives are being investigated for their ability to target neuroinflammation and oxidative stress in models of Parkinson's disease. nih.gov Beyond human therapeutics, indole-3-carboxylic acid derivatives are also being explored in agrochemistry as potential antagonists for the auxin receptor protein TIR1, which could lead to the development of novel herbicides. nih.govfrontiersin.org
These preclinical findings for related compounds suggest that this compound could be screened against these and other novel targets to uncover its therapeutic potential.
Table 1: Potential Biological Targets for Indole Carboxylic Acid Derivatives
| Biological Target | Therapeutic Area | Indole Scaffold Example |
| Angiotensin II Receptor 1 (AT1) | Hypertension | Indole-3-carboxylic acid |
| IDO1/TDO | Cancer Immunotherapy | Indole-2-carboxylic acid |
| HIV-1 Integrase | Antiviral (HIV) | Indole-2-carboxylic acid |
| 14-3-3η Protein | Oncology (Liver Cancer) | 1H-indole-2-carboxylic acid |
| Neuroinflammation Pathways | Neurodegenerative Disease | Indole derivatives |
| TIR1 Auxin Receptor | Agrochemical (Herbicide) | Indole-3-carboxylic acid |
Development of Advanced In Vitro and In Vivo Research Models for Compound Evaluation
The comprehensive evaluation of this compound necessitates the use of sophisticated and relevant research models. The development and application of advanced in vitro and in vivo systems are crucial for elucidating its mechanism of action, efficacy, and potential therapeutic window.
In vitro models provide the initial assessment of a compound's biological activity. For anticancer research, a panel of cancer cell lines is typically employed. For example, studies on other indole carboxamides have utilized cell lines such as KNS42 for pediatric glioblastoma and various liver cancer cell lines including Bel-7402 and Hep G2. nih.govnih.gov The antiproliferative effects in these models can provide early indications of efficacy. bohrium.com Recombinant enzyme assays are also vital, as demonstrated in the evaluation of IDO1/TDO inhibitors, where purified enzymes are used to determine IC50 values directly. sci-hub.se For neurological applications, cell-based models like the 1-methyl-4-phenylpyridinium (MPP+)-activated human microglial HMC3 cells have been used to study the effects of indole derivatives on neuroinflammation. nih.gov
Promising in vitro results must be validated in relevant in vivo models that can better mimic human physiology and disease states. For assessing antihypertensive activity, spontaneously hypertensive rats serve as a standard model. nih.gov In oncology, mouse xenograft models, where human tumor cells are implanted into immunocompromised mice, are frequently used to evaluate a compound's ability to inhibit tumor growth. sci-hub.sebohrium.com For Parkinson's disease research, neurotoxin-induced models, such as the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model, are instrumental in assessing the neuroprotective effects of new chemical entities. nih.gov
Table 2: Examples of Research Models for Evaluating Indole Derivatives
| Model Type | Specific Model | Application |
| In Vitro | Cancer Cell Lines (e.g., KNS42, Bel-7402) | Anticancer activity screening |
| In Vitro | Recombinant Enzyme Assays (e.g., IDO1/TDO) | Target-specific inhibition studies |
| In Vitro | MPP+-activated Microglial Cells | Neuroinflammation studies |
| In Vivo | Spontaneously Hypertensive Rats | Antihypertensive efficacy |
| In Vivo | Mouse Xenograft Models (e.g., B16F10 melanoma) | Antitumor efficacy |
| In Vivo | MPTP-induced Mouse Model | Neuroprotection in Parkinson's disease |
Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of this compound Analogues
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the design and optimization of novel therapeutic agents. researchgate.netmednexus.org These computational approaches can be pivotal in exploring the chemical space around this compound to design analogues with improved potency, selectivity, and pharmacokinetic properties.
Furthermore, de novo drug design utilizes AI algorithms to generate entirely new molecular structures with desired characteristics. nih.gov For this compound, these methods could be used to generate analogues with optimized interactions with a specific biological target. ML models have also been successfully used to guide reaction optimization. For instance, a data-driven workflow using a support vector regression algorithm has been designed to predict optimal chiral catalysts for the asymmetric functionalization of indoles. nih.gov This approach can accelerate the synthesis of complex indole derivatives. beilstein-journals.org The application of transfer learning, where knowledge gained from one task is applied to a different but related problem, can enhance predictive performance even when data is limited. astrazeneca.com
Table 3: Applications of AI/ML in Indole Carboxylic Acid Analogue Development
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | Using ML models to screen large libraries of virtual compounds for potential activity. | Accelerates hit identification and reduces screening costs. |
| De Novo Design | Generating novel molecular structures computationally based on desired properties. | Creates innovative analogues with potentially improved efficacy. |
| Property Prediction | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Prioritizes candidates with better drug-like characteristics. |
| Synthesis Optimization | Predicting optimal reaction conditions (catalysts, solvents, temperature). | Improves synthetic efficiency and yield. |
Collaborative and Interdisciplinary Research Initiatives for Comprehensive Characterization
The journey of a compound from a chemical entity to a potential therapeutic is a complex, multi-faceted process that no single research group or discipline can navigate alone. A comprehensive characterization of this compound will require robust, interdisciplinary research initiatives that bring together experts from various fields.
Effective collaboration would involve synthetic organic chemists to devise efficient routes for the synthesis of the parent compound and its analogues bohrium.com, medicinal chemists to guide structure-activity relationship (SAR) studies, and pharmacologists to design and execute relevant biological assays. Furthermore, computational chemists and data scientists are needed to apply AI/ML models for design and optimization. nih.gov Structural biologists can provide crucial insights into how the compound interacts with its biological target at the atomic level.
A successful model for such collaboration can be seen in consortia like the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS), which brings together academic institutions and multiple pharmaceutical companies to advance data-driven synthesis planning. nih.gov A similar collaborative framework focused on novel indole scaffolds could pool resources, share data, and leverage complementary expertise to accelerate the research and development process for this compound. Such initiatives can de-risk early-stage discovery and create a more complete data package for potential future development.
Addressing Unresolved Research Challenges and Limitations in Indole Carboxylic Acid Chemistry
Despite the significant interest in indole-based compounds, several research challenges and limitations remain in the field of indole carboxylic acid chemistry. Addressing these challenges is essential for unlocking the full potential of molecules like this compound.
One of the primary challenges lies in chemical synthesis. The introduction of the trifluoromethyl group onto the indole scaffold can be complex, and while various methods exist, there is an ongoing need for more efficient, selective, and sustainable catalytic systems that can function under mild conditions. bohrium.comresearchgate.net The development of new strategies for the direct and regioselective functionalization of the indole core remains an active area of research. bohrium.comnih.gov Another chemical challenge is the potential for decarboxylation of indole carboxylic acids under certain conditions, which can lead to undesired byproducts. researchgate.net Understanding and controlling this reactivity is crucial for robust synthetic and formulation development.
From a drug development perspective, a significant limitation is the high attrition rate of candidate molecules as they progress through clinical trials. nih.gov This is often due to unforeseen toxicity or a lack of efficacy. For novel scaffolds, a thorough understanding of their metabolic fate and potential off-target effects is critical.
In the computational realm, the effectiveness of AI and ML models is highly dependent on the availability of large, high-quality datasets. nih.gov For novel chemical space, such as specific substituted indole carboxylic acids, data may be sparse, limiting the predictive power of these models. Therefore, a concerted effort to generate and share high-quality experimental data is necessary to improve in silico tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
